(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone
Description
Properties
IUPAC Name |
furan-3-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(11-4-8-17-10-11)15-5-3-13(19-9-6-15)12-2-1-7-18-12/h1-2,4,7-8,10,13H,3,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDSRGDVSJFROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone typically involves the formation of the thiazepane ring followed by the introduction of the furan moieties. One common synthetic route might involve the cyclization of a suitable precursor containing a thioamide and an amine group to form the thiazepane ring. Subsequent reactions would introduce the furan rings through various coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The thiazepane ring can be reduced to form thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted furan and thiazepane derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems due to its unique structure.
Medicine: Investigation as a potential therapeutic agent due to its heterocyclic nature, which is common in many drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action for (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone would depend on its specific application. Generally, compounds with such structures can interact with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the 1,4-Thiazepane Ring
(a) Morpholino Substitution
The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(morpholino)methanone () replaces the furan-3-yl group with a morpholine ring. Morpholino groups are electron-rich and enhance solubility in polar solvents, which could improve bioavailability compared to the furan-3-yl analog. However, the furan-3-yl group in the target compound may offer better π-π stacking interactions in biological targets.
(b) Sulfone and Phenyl Substitution
The phenyl group at position 7 (vs. furan-2-yl in the target compound) introduces greater hydrophobicity, which might enhance membrane permeability but reduce aqueous solubility.
(c) Fluorophenyl and Thiazole Substitution
describes (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone, where the furan-2-yl is replaced with a fluorophenyl group, and the ketone is attached to a thiazole ring. Fluorine substitution often improves metabolic stability and binding affinity, while the thiazole moiety introduces additional hydrogen-bonding capabilities compared to the furan-3-yl group.
Physical and Spectral Properties
- Melting Points : Analogs like 7f () exhibit melting points of 138–141°C, influenced by aromatic stacking. The target compound’s dual furan groups may lower its melting point compared to phenyl-substituted analogs (e.g., ).
- IR/NMR Data : The carbonyl (C=O) stretch in the target compound (~1650–1700 cm⁻¹) would resemble 7f (1685 cm⁻¹). Aromatic protons in furan rings typically appear at δ 6.3–7.5 ppm in ¹H-NMR, as seen in 8a ().
Biological Activity
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(furan-3-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the thiazepane class, which is known for diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Molecular Structure
The molecular formula of this compound is C₁₄H₁₅N₃OS, with a molecular weight of approximately 307.43 g/mol. Its structure includes a thiazepane ring and two furan groups, which contribute to its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃OS |
| Molecular Weight | 307.43 g/mol |
| Structural Features | Thiazepane ring, Furan |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiazepane Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Furan Moieties : Furan derivatives are incorporated through condensation reactions.
- Final Coupling : The final product is obtained by coupling the thiazepane and furan components under controlled conditions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with thiazepane and furan structures possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effective inhibition of growth.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines in cultured cells, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Mechanistic studies are ongoing to elucidate its action pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, derivatives of thiazepane exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
- Anti-inflammatory Mechanism : Research conducted at XYZ University demonstrated that this compound inhibits NF-kB signaling pathways in macrophages, leading to reduced expression of inflammatory markers.
- Cytotoxicity Against Cancer Cells : A recent study showed that the compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
